(S)-(-)-2-Hydroxy-N-methylsuccinimide
Overview
Description
(S)-(-)-2-Hydroxy-N-methylsuccinimide (HSM) is an organic compound with a molecular formula of C4H7NO3. It is an important biochemical intermediate which is widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and natural products. HSM is also used in scientific research, as it can be used to modify proteins, peptides, and nucleic acids.
Scientific Research Applications
Metabolite Analysis and Monitoring
(S)-(-)-2-Hydroxy-N-methylsuccinimide is studied for its role as a metabolite of N-methyl-2-pyrrolidone (NMP), a widely used organic solvent. Research has focused on developing methods for determining this compound in human biological samples, like urine and plasma. These methods are crucial for monitoring exposure to NMP in occupational settings and assessing potential health risks. For example, Jonsson and Akesson (1997) described a method for the simultaneous determination of 2-hydroxy-N-methylsuccinimide in human urine, highlighting its relevance in evaluating exposure to NMP (Jonsson & Akesson, 1997).
Toxicokinetics and Exposure Biomarkers
Studies have also investigated the toxicokinetics of NMP and its metabolites, including (S)-(-)-2-Hydroxy-N-methylsuccinimide, in various settings. For instance, Akesson, Carnerup, and Jonsson (2004) evaluated biomarkers of exposure to NMP after dermal absorption, indicating the importance of (S)-(-)-2-Hydroxy-N-methylsuccinimide as a biomarker (Akesson, Carnerup, & Jonsson, 2004). Such research is vital for understanding the body's handling of chemical exposures and for developing efficient monitoring techniques.
Environmental and Health Monitoring
The compound's presence in biological samples is also a tool for environmental and health monitoring. For example, Schmied-Tobies et al. (2020) examined the presence of NMP metabolites, including (S)-(-)-2-Hydroxy-N-methylsuccinimide, in the urine of children and adolescents, demonstrating its utility in assessing environmental exposure (Schmied-Tobies et al., 2020).
properties
IUPAC Name |
(3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKACWKSCREJEL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@H](C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306198 | |
Record name | (S)-N-Methylhydroxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Hydroxy-N-methylsuccinimide | |
CAS RN |
104612-35-3 | |
Record name | (S)-N-Methylhydroxysuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104612-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-N-Methylhydroxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Hydroxy-N-methylsuccinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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